molecular formula C20H17N9O2S B14093401 2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14093401
M. Wt: 447.5 g/mol
InChI Key: JGQPINLBVFWJBP-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: This step often involves the use of coupling reactions, such as Suzuki or Stille coupling, to attach the pyrimidine ring to the core structure.

    Functionalization with Tetrazole and Sulfanyl Groups: The tetrazole group can be introduced via a click chemistry approach, while the sulfanyl group is typically added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases (CDKs) and other related enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.

    Tetrazole Derivatives: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

    Pyrimidine Derivatives: Widely studied for their therapeutic potential in various diseases.

Uniqueness

What sets 2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one apart is its unique combination of functional groups, which confer a distinct set of biological activities. Its ability to inhibit multiple kinases makes it a promising candidate for further drug development.

Properties

Molecular Formula

C20H17N9O2S

Molecular Weight

447.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C20H17N9O2S/c1-11-8-12(2)22-19(21-11)29-18(31)16-15(30)9-13(23-17(16)25-29)10-32-20-24-26-27-28(20)14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H2,23,25,30)

InChI Key

JGQPINLBVFWJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=NN=NN4C5=CC=CC=C5)C

Origin of Product

United States

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